molecular formula C20H13IN4O2S B5243908 1-(4-Iodobenzoyl)-3-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea

1-(4-Iodobenzoyl)-3-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea

Cat. No.: B5243908
M. Wt: 500.3 g/mol
InChI Key: XZNTZNXFXBYNAG-UHFFFAOYSA-N
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Description

1-(4-Iodobenzoyl)-3-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea is a complex organic compound that features a unique combination of functional groups, including an iodobenzoyl group, an oxazolo-pyridine moiety, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodobenzoyl)-3-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazolo-pyridine intermediate, which can be synthesized through a condensation reaction between an aromatic aldehyde and o-phenylenediamine in the presence of a suitable solvent like dimethylformamide and a catalyst such as sulfur . The iodobenzoyl group can be introduced via an electrophilic substitution reaction using iodobenzoyl chloride. Finally, the thiourea linkage is formed by reacting the intermediate with thiourea under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodobenzoyl)-3-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The iodobenzoyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Iodobenzoyl)-3-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Iodobenzoyl)-3-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxazolo-pyridine moiety may play a key role in binding to these targets, while the thiourea group could be involved in forming hydrogen bonds or other interactions that stabilize the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Iodobenzoyl)-3-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)urea: Similar structure but with a urea linkage instead of thiourea.

    1-(4-Iodobenzoyl)-3-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)amine: Similar structure but with an amine group instead of thiourea.

Uniqueness

1-(4-Iodobenzoyl)-3-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiourea group, in particular, distinguishes it from similar compounds and may contribute to its unique properties and applications .

Properties

IUPAC Name

4-iodo-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN4O2S/c21-14-7-3-12(4-8-14)18(26)25-20(28)23-15-9-5-13(6-10-15)19-24-17-16(27-19)2-1-11-22-17/h1-11H,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNTZNXFXBYNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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